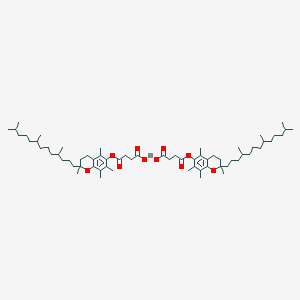
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate is a heterocyclic organic compound with the molecular formula C54H108FeN9 and a molecular weight of 939.34 g/mol . It is known for its unique structure, which includes an iron(III) center coordinated by six cyanide ligands and three tetrabutylammonium cations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(tetrabutylammonium) hexakis(cyano-C)ferrate typically involves the reaction of iron(III) chloride with tetrabutylammonium cyanide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{FeCl}_3 + 6 \text{Bu}_4\text{NCN} \rightarrow \text{(Bu}_4\text{N})_3[\text{Fe(CN)}_6] + 3 \text{Bu}_4\text{NCl} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate undergoes various chemical reactions, including:
Oxidation: The iron(III) center can be oxidized to iron(IV) under specific conditions.
Reduction: The compound can be reduced to iron(II) by using suitable reducing agents.
Substitution: The cyanide ligands can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a catalyst and are carried out in polar solvents.
Major Products Formed
Oxidation: Formation of iron(IV) complexes.
Reduction: Formation of iron(II) complexes.
Substitution: Formation of new complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including magnetic and electronic materials.
Wirkmechanismus
The mechanism of action of Tris(tetrabutylammonium) hexakis(cyano-C)ferrate involves its ability to participate in electron transfer processes. The iron center can undergo redox reactions, facilitating the transfer of electrons between different species. This property is exploited in various catalytic and biological applications . The cyanide ligands also play a crucial role in stabilizing the iron center and modulating its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(tetra-n-butylammonium) hexanitrato-κ2O,O′-lanthanium(III): Similar structure but with lanthanum instead of iron.
Tris(tetra-n-butylammonium) hexakis(nitrato-O,O′)-cerium(III): Contains cerium instead of iron.
Uniqueness
Tris(tetrabutylammonium) hexakis(cyano-C)ferrate is unique due to its iron center and cyanide ligands, which confer distinct redox properties and reactivity compared to similar compounds with different metal centers or ligands . This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
iron(3+);tetrabutylazanium;hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C16H36N.6CN.Fe/c3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;6*1-2;/h3*5-16H2,1-4H3;;;;;;;/q3*+1;6*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPFEAGGIFVGDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H108FeN9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14589-06-1 |
Source


|
| Record name | Tris(tetrabutylammonium) hexakis(cyano-C)ferrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014589061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris[tetrabutylammonium] hexakis(cyano-C)ferrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![alpha-Methylbicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B87763.png)










